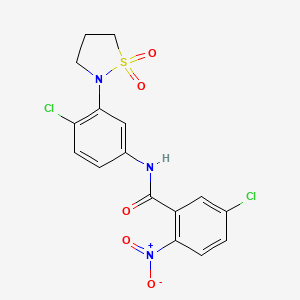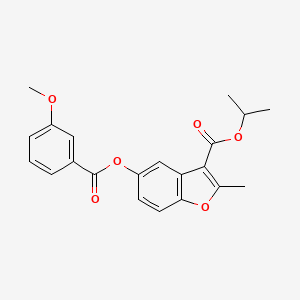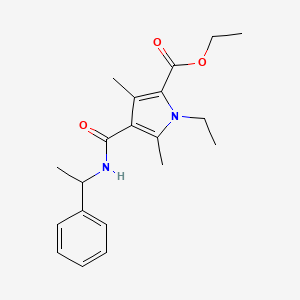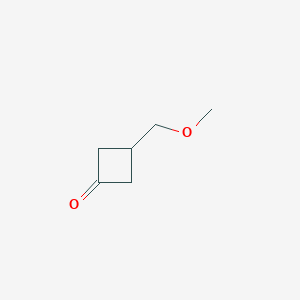
Methyl 6-cyano-5-fluoropicolinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Methyl 6-cyano-5-fluoropicolinate” is a chemical compound with the IUPAC name “methyl 6-cyano-5-fluoropyridine-2-carboxylate”. It has a molecular weight of 180.14 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for “Methyl 6-cyano-5-fluoropicolinate” is1S/C8H5FN2O2/c1-13-8(12)6-3-2-5(9)7(4-10)11-6/h2-3H,1H3 . This code provides a unique representation of the compound’s molecular structure. Physical And Chemical Properties Analysis
“Methyl 6-cyano-5-fluoropicolinate” is a powder that is stored at room temperature .Scientific Research Applications
Organic Synthesis
“Methyl 6-cyano-5-fluoropicolinate” plays a significant role in organic synthesis . It is used in the functionalization of unsaturated bonds with simultaneous addition of trifluoromethyl group along with other substituents . This method is currently one of the most attractive methods undergoing wide-ranging development .
Halogen Exchange (Halex) Reaction
This compound is used in the halogen exchange (Halex) reaction of tetrachloropicolinonitrile to give a mixture of chloro fluoropicolinonitriles .
Herbicide Synthesis
“Methyl 6-cyano-5-fluoropicolinate” is used in the synthesis of 6-aryl-5-fluoropicolinate herbicides . The introduction of the aryl substituent is accomplished by initial conversion of the 6-fluoro substituent to 6-bromo using HBr in acetic acid followed by Pd-catalyzed Suzuki−Miyaura cross-coupling .
Regioselective Reaction
The compound reacts with NH3 regioselectively at the 4-position . This regioselectivity of the Halex reaction of tetrachloropicolinonitrile was studied computationally using a modified G3MP2B3 * ab initio method .
Recycle of Byproduct
The main byproduct, tetrafluoropicolinonitrile, can be recycled by two routes . The reverse Halex reaction of tetrafluoropicolinonitrile using LiCl in DMSO gives a mixture of chlorofluoro products . In addition, scrambling of halogens between tetrafluoropicolinonitrile and tetrachloropicolinonitrile using catalytic n-Bu4PCl gives a mixture of chlorofluoropicolinonitriles that could be resubjected to Halex conditions to give additional 4,5,6-trifluoro-3-chloropicolinonitrile .
Sustainable Technologies
The compound is used in sustainable technologies that increase crop yields and lower environmental impact . New herbicides should be designed to be effective at low use rates, have favorable environmental and toxicological profiles, and provide novel modes of action for managing resistance .
Safety and Hazards
The compound is associated with several hazard statements, including H302, H312, H315, H319, H332, and H335 . These codes correspond to various hazards, such as harmful if swallowed (H302), harmful in contact with skin (H312), causes skin irritation (H315), causes serious eye irritation (H319), harmful if inhaled (H332), and may cause respiratory irritation (H335) .
Future Directions
While specific future directions for “Methyl 6-cyano-5-fluoropicolinate” are not mentioned in the available resources, cyano compounds in general are of significant interest in the field of synthetic chemistry. They are extensively used as active layers of solar cells and light-emitting diodes, as well as materials with high second- and third-order nonlinearities . The introduction of the cyano group on a bioactive molecule or another functional molecule can alter its properties .
Mechanism of Action
Target of Action
Methyl 6-cyano-5-fluoropicolinate, also known as 6-Cyano-5-fluoro-pyridine-2-carboxylic acid methyl ester, is primarily used in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
The mode of action of Methyl 6-cyano-5-fluoropicolinate involves its interaction with the metal catalyst in the SM coupling reaction . The reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
Methyl 6-cyano-5-fluoropicolinate affects the biochemical pathways involved in the SM coupling reaction . The compound contributes to the formation of new carbon-carbon bonds, which are crucial in the synthesis of various organic compounds .
Pharmacokinetics
Its use in the sm coupling reaction suggests that it has properties that allow it to interact effectively with other reagents and the metal catalyst .
Result of Action
The result of the action of Methyl 6-cyano-5-fluoropicolinate is the formation of new carbon-carbon bonds through the SM coupling reaction . This leads to the synthesis of various organic compounds .
Action Environment
The action of Methyl 6-cyano-5-fluoropicolinate is influenced by the conditions under which the SM coupling reaction takes place . The reaction conditions are exceptionally mild and functional group tolerant, which contributes to the success of the SM coupling reaction .
properties
IUPAC Name |
methyl 6-cyano-5-fluoropyridine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5FN2O2/c1-13-8(12)6-3-2-5(9)7(4-10)11-6/h2-3H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BATGCXBMBKQADH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC(=C(C=C1)F)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 6-cyano-5-fluoropicolinate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)nicotinamide](/img/structure/B2497754.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-methylthiophene-3-sulfonamide](/img/structure/B2497758.png)

![[2-(Cyanoamino)-4-hydroxypyrimidin-5-yl]acetic acid](/img/structure/B2497764.png)
![2-(2-fluorophenoxy)-N-(2-(4-(isobutylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2497765.png)
![6-Methyl-2-(2-phenylacetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2497766.png)

![N-(3-(dimethylamino)propyl)-8-(4-ethoxyphenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2497768.png)

![N-[5-Methyl-6-(trifluoromethyl)pyridin-3-yl]prop-2-enamide](/img/structure/B2497774.png)
![2-(2-Methoxyphenoxy)-1-(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)ethanone](/img/structure/B2497775.png)
![2-(4-nitrophenyl)-N'-((E)-{1-[4-(trifluoromethoxy)phenyl]-1H-pyrrol-2-yl}methylidene)propanohydrazide](/img/structure/B2497776.png)
